molecular formula C25H32N2O8S B7694253 ethyl 1-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate

ethyl 1-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate

Cat. No.: B7694253
M. Wt: 520.6 g/mol
InChI Key: XITDALAPQKRLQE-UHFFFAOYSA-N
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Description

Ethyl 1-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, sulfonyl group, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate typically involves multiple steps, starting from commercially available reagents. The process often includes the formation of intermediate compounds through reactions such as sulfonylation, esterification, and piperidine ring formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The choice of solvents and reagents would also be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides or thiols.

Scientific Research Applications

Ethyl 1-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 1-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-{N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

Ethyl 1-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

ethyl 1-[2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O8S/c1-5-35-25(29)18-12-14-26(15-13-18)24(28)17-27(19-6-8-20(32-2)9-7-19)36(30,31)21-10-11-22(33-3)23(16-21)34-4/h6-11,16,18H,5,12-15,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITDALAPQKRLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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